2-Oxazolemethanol

Physicochemical Characterization Medicinal Chemistry ADME Prediction

2-Oxazolemethanol (CAS 130551-92-7), also known as Oxazol-2-ylmethanol, is an unsubstituted heterocyclic building block with the formula C4H5NO2 and a molecular weight of 99.09 g/mol. It features a primary alcohol functional group (-CH2OH) at the 2-position of an oxazole ring.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 130551-92-7
Cat. No. B157027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolemethanol
CAS130551-92-7
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=COC(=N1)CO
InChIInChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
InChIKeyIEHJKGRLVGZCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolemethanol (CAS 130551-92-7): Procurement and Differentiation Guide for Heterocyclic Building Blocks


2-Oxazolemethanol (CAS 130551-92-7), also known as Oxazol-2-ylmethanol, is an unsubstituted heterocyclic building block with the formula C4H5NO2 and a molecular weight of 99.09 g/mol . It features a primary alcohol functional group (-CH2OH) at the 2-position of an oxazole ring. This simple yet strategically functionalized scaffold serves as a critical intermediate in synthetic chemistry, particularly valued for its utility in preparing more complex molecules, such as pyridazine derivatives that act as Excitatory Amino Acid Transporter 2 (EAAT2) activators [1]. Its value in procurement is rooted in its specific reactivity and physicochemical profile, which directly influence downstream synthetic outcomes and compound quality.

The Critical Importance of Verifying 2-Oxazolemethanol Specifications: Why Analogs Are Not Interchangeable


Substituting 2-Oxazolemethanol with a generic or closely related analog can jeopardize experimental success and product integrity. Even minor structural modifications, such as altering the position of the hydroxymethyl group or introducing a substituent on the oxazole ring, can drastically change a molecule's physicochemical properties, including its LogP, hydrogen-bonding capacity, and overall reactivity . For example, the unsubstituted nature of 2-Oxazolemethanol provides a specific LogP (-0.5) and pKa (13.28), which are fundamental parameters governing solubility, cell permeability, and reactivity [1]. These parameters differ significantly from those of substituted analogs (e.g., 4-methyl or 5-phenyl derivatives). Furthermore, as this compound is a critical intermediate in the multi-step synthesis of pharmacologically relevant molecules like EAAT2 activators, using an analog with different sterics or electronics can introduce impurities, alter reaction kinetics, and ultimately lead to a different final product or lower yields [2]. The specific quantitative evidence outlined in the following section underscores why 2-Oxazolemethanol cannot be assumed interchangeable with its in-class counterparts.

Quantitative Differentiation of 2-Oxazolemethanol: A Data-Driven Guide for Scientific Selection


Comparison of Physicochemical Properties: 2-Oxazolemethanol vs. 2-Methyloxazole

The presence of a polar hydroxyl group on 2-Oxazolemethanol fundamentally alters its physicochemical profile compared to simpler alkyl-substituted oxazoles. 2-Oxazolemethanol has a predicted LogP (XLogP3) of -0.5 and a topological polar surface area (TPSA) of 46.3 Ų , reflecting significant hydrophilicity and hydrogen-bonding capacity. In contrast, 2-Methyloxazole (CAS 693-92-5), an analog lacking the hydroxyl group, is a liquid with a boiling point of 87-88 °C, indicating lower polarity and weaker intermolecular forces . This difference is critical: the superior water solubility of 2-Oxazolemethanol, estimated at 9305 mg/L at 25°C , provides a distinct advantage in aqueous reaction media and for developing drug candidates with favorable pharmacokinetic profiles compared to more lipophilic oxazole analogs.

Physicochemical Characterization Medicinal Chemistry ADME Prediction

Synthetic Utility as a Versatile Intermediate: 2-Oxazolemethanol vs. 2-Chloromethyloxazole

2-Oxazolemethanol can be efficiently prepared from 2-chloromethyloxazole through a sequence involving cleavage with hydrobromic acid, addition of ethanol, and subsequent oxidation with sodium nitrite in sulfuric acid . An optimized version of this sequence using methanol as a solvent achieves yields greater than 90% . This high-yielding conversion highlights a strategic advantage of 2-Oxazolemethanol over its precursor, 2-chloromethyloxazole. The reactive chloromethyl group in the latter makes it less stable and more prone to unwanted side reactions, whereas the hydroxyl group in 2-Oxazolemethanol offers a balance of stability and reactivity. This allows for controlled, high-yield transformations, such as its conversion back to 2-chloromethyloxazole using thionyl chloride , making 2-Oxazolemethanol a more reliable and versatile synthetic hub.

Organic Synthesis Heterocyclic Chemistry Building Blocks

Strategic Role in EAAT2 Activator Synthesis

2-Oxazolemethanol is explicitly cited as a starting material for synthesizing pyridazine derivatives that act as activators of the excitatory amino acid transporter 2 (EAAT2) [1]. This specific utility differentiates it from many other oxazolemethanol analogs that are not directly implicated in this therapeutically relevant pathway. The potent EAAT2 activator LDN-212320, for instance, was found to be a translational activator that restores normal glutamate clearance and provides neuronal protection [2]. While direct quantitative bioactivity data for 2-Oxazolemethanol itself is not available (it is the intermediate, not the active molecule), its documented and specific use as a building block for this high-value target class distinguishes it from other in-class compounds whose applications are broader or less defined.

Medicinal Chemistry Neuroscience Drug Discovery

Validated Application Scenarios for 2-Oxazolemethanol Based on Quantitative Evidence


Synthesis of EAAT2 Activator Candidates

2-Oxazolemethanol is a proven and specific intermediate for the preparation of pyridazine derivatives being developed as Excitatory Amino Acid Transporter 2 (EAAT2) activators . This application is directly supported by its documented use in the synthetic route to these compounds. Its balanced lipophilicity (LogP -0.5) and hydrogen-bonding capacity make it a suitable building block for central nervous system (CNS) drug discovery programs, as it can contribute to favorable physicochemical properties in the final drug candidate.

Synthesis of Diverse Oxazole-Containing Libraries

As an unsubstituted oxazole scaffold bearing a reactive primary alcohol, 2-Oxazolemethanol is an ideal core for constructing diverse chemical libraries. Its >90% synthetic yield from a precursor and its clean conversion to other reactive intermediates like 2-chloromethyloxazole demonstrate its robustness and versatility. The alcohol handle allows for straightforward derivatization (e.g., esterification, etherification, oxidation), making it a strategic choice for generating novel heterocyclic compounds in medicinal chemistry and agrochemical research.

Investigating Reactions in Polar Aqueous or Protic Media

With a predicted LogP of -0.5 and an estimated water solubility of 9305 mg/L , 2-Oxazolemethanol exhibits a favorable hydrophilic profile compared to more lipophilic oxazole derivatives. This makes it a superior candidate for synthetic transformations that require polar, protic, or aqueous reaction media. Its solubility profile can facilitate cleaner reactions, simplify work-up procedures, and improve overall process efficiency compared to more hydrophobic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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